Barium cyanide

Description

Historical Context and Evolution of Academic Inquiry into Barium Cyanide

The manufacturing history of this compound includes early industrial processes aimed at nitrogen fixation. One such method, proposed by Margueritte and Sourdeval, involved passing nitrogen at high temperatures over a mixture of barium carbonate and carbon. google.com This process, however, faced significant practical challenges, primarily the melting of barium carbonate before the reaction could commence, leading to the destruction of furnaces. google.com Subsequent refinements to this high-temperature process were developed, including the addition of substances like bibarytic silicate (B1173343) to create a mixture that was infusible at the reaction temperature, thus improving the yield and practicality of the synthesis. google.com

Academic and industrial research also led to the development of other synthetic routes. A two-stage process was investigated where barium carbide, produced from barium oxide and carbon in an electric furnace, was treated with nitrogen at approximately 1000°C to form this compound, likely with barium cyanamide (B42294) as an intermediate. atomistry.com A more common and straightforward laboratory and industrial preparation method involves the reaction of hydrocyanic acid with barium hydroxide (B78521), followed by crystallization of the resulting this compound from the solution. wikipedia.orgnih.gov

The evolution of academic inquiry has shifted from large-scale production methods to a more detailed understanding of its chemical properties and reactions. Research has detailed its reactivity with water and carbon dioxide in the air, which leads to the slow production of hydrogen cyanide gas. wikipedia.org Further studies have explored its thermal decomposition in the presence of steam at 300°C, which yields barium formate (B1220265) and ammonia (B1221849). wikipedia.org A significant area of study has been its use in forming crystalline double salts with heavy metal cyanides, a property that highlights its utility as a reagent in coordination chemistry. wikipedia.org

Significance in Inorganic and Organometallic Chemistry

In inorganic chemistry, this compound serves as a useful reagent and precursor. Its high solubility in water is a key property that facilitates its use in aqueous solutions. wikipedia.org One of its primary roles is in the preparation of other alkali metal cyanides. Sodium, potassium, lithium, rubidium, and cesium cyanides can be synthesized by precipitating a solution of this compound with the corresponding alkali metal sulfate. nih.gov This reaction is driven by the formation of insoluble barium sulfate, leaving the desired alkali cyanide in the solution.

This compound is also utilized in electroplating processes and other metallurgical applications. wikipedia.org Furthermore, its aqueous solutions can dissolve insoluble cyanides of certain heavy metals, leading to the formation of crystalline double salts. Examples of such complexes include BaHg(CN)₄·3H₂O and 2Ba(CN)₂·3Hg(CN)₂·23H₂O. wikipedia.org This reactivity demonstrates its function as a source of cyanide ions for the synthesis of more complex coordination compounds. noaa.gov

The role of this compound in organometallic chemistry is not as prominent or well-documented as its inorganic applications. The field of organobarium chemistry typically utilizes reagents prepared from activated barium metal or the reaction of barium halides with organolithium or Grignard reagents. wikipedia.orgnih.gov These methods are preferred for creating carbon-barium bonds. While organobarium compounds themselves have unique reactivity and selectivity that offer advantages over other organometallic reagents, this compound is not commonly cited as a starting material for their synthesis. nih.govrsc.org Its application in this sub-discipline appears to be limited, with the bulk of research focusing on other barium-containing precursors for the formation of organometallic structures.

Research Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

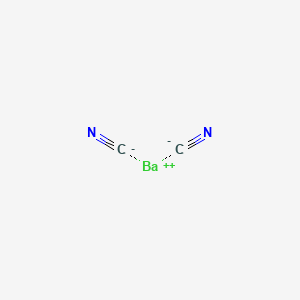

| Chemical Formula | Ba(CN)₂ |

| Molar Mass | 189.362 g/mol wikipedia.org |

| Appearance | White crystalline powder wikipedia.org |

| Melting Point | 600 °C (1,112 °F; 873 K) wikipedia.org |

| Solubility in Water | 80 g/100 mL (at 14 °C) wikipedia.org |

| Solubility | Soluble in ethanol (B145695) wikipedia.org |

Table 2: Selected Reactions of this compound

| Reactants | Products | Reaction Conditions | Significance |

|---|---|---|---|

| Ba(CN)₂ + 2H₂O | Ba(OH)₂ + 2HCN | Reaction with hydrocyanic acid wikipedia.org | Common synthesis method |

| Ba(CN)₂ + 4H₂O | Ba(HCOO)₂ + 2NH₃ | Heated to 300°C with steam wikipedia.org | Thermal decomposition |

Propriétés

IUPAC Name |

barium(2+);dicyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Ba/c2*1-2;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLSXXHOHZUADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Ba+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BaN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023895 | |

| Record name | Barium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-62-1 | |

| Record name | Barium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62X6NA0R43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Studies of Barium Cyanide Transformations

Hydrolytic Pathways and Gaseous Product Evolution

Barium cyanide exhibits significant reactivity with atmospheric components, leading to the evolution of gaseous products.

When exposed to atmospheric moisture and carbon dioxide, this compound undergoes hydrolysis. This process results in the formation of barium carbonate and the release of highly toxic hydrogen cyanide (HCN) gas. The reaction is represented as:

Ba(CN)₂(s) + 2H₂O(l) + CO₂(g) → BaCO₃(s) + 2HCN(g) wikipedia.orgchemchart.com

The compound is also known to decompose slowly in air nih.govnih.gov and is gradually decomposed by water noaa.govchemicalbook.comnoaa.gov. In aqueous solutions, this compound dissociates into barium ions (Ba²⁺) and cyanide ions (CN⁻). The cyanide ions can then hydrolyze with water, establishing an equilibrium that produces hydroxide (B78521) ions (OH⁻) and hydrocyanic acid (HCN) brainly.com.

While specific quantitative kinetic data (e.g., rate constants) or thermodynamic parameters (e.g., enthalpy of hydrolysis) for the complete hydrolysis of this compound under various conditions are not extensively detailed in the available literature, the qualitative observations indicate a slow reaction rate with atmospheric moisture and carbon dioxide wikipedia.orgchemchart.com. The equilibrium established between cyanide ions and hydrocyanic acid in aqueous solutions suggests a dynamic process governed by pH and water availability brainly.com.

Thermal Decomposition Profiles and Product Characterization

This compound undergoes decomposition when subjected to elevated temperatures, particularly in the presence of steam, yielding specific decomposition products.

When heated, this compound emits toxic fumes of cyanides nih.govnih.govchemicalbook.com. In fire conditions, toxic cyanides and barium oxides are produced, along with toxic oxides of nitrogen noaa.govchemicalbook.com. The compound fuses at approximately 600°C and exhibits moderate volatility wikipedia.orgatomistry.com.

A notable thermal decomposition pathway occurs when this compound is heated to 300°C in the presence of steam. Under these controlled conditions, the compound decomposes to yield barium formate (B1220265) and ammonia (B1221849). The balanced chemical equation for this transformation is:

Ba(CN)₂(s) + 4H₂O(g) → Ba(HCOO)₂(s) + 2NH₃(g) wikipedia.org

This reaction illustrates a specific controlled decomposition where the cyanide groups are converted into ammonia, and the carbon atoms form formate ions, which then combine with barium to produce barium formate.

Complexation Chemistry and Formation of Double Salts

This compound participates in complexation chemistry, particularly with the cyanides of certain heavy metals, leading to the formation of crystalline double salts. Aqueous solutions of this compound are capable of dissolving insoluble heavy metal cyanides.

Examples of such double salts include:

BaHg(CN)₄·3H₂O, which crystallizes in needle-like structures wikipedia.orgatomistry.com.

2Ba(CN)₂·3Hg(CN)₂·23H₂O, observed as transparent octahedra wikipedia.orgatomistry.com.

Ba(CN)₂·Hg(CN)₂·HgI₂·6H₂O wikipedia.orgatomistry.com.

The cyanide ion within this compound can act as a ligand, forming coordination complexes. This property allows this compound to be used in studies investigating the binding and transport mechanisms of cyanide ions in biological systems smolecule.comsolubilityofthings.com.

Data Tables

Table 1: Hydrolysis Reactions of this compound

| Reactants | Products | Conditions | Notes | Citations |

| Ba(CN)₂(s) + 2H₂O(l) + CO₂(g) | BaCO₃(s) + 2HCN(g) | Atmospheric moisture and CO₂ | Slow decomposition in air; HCN is highly toxic. | wikipedia.orgchemchart.com |

| Ba(CN)₂(aq) | Ba²⁺(aq) + 2CN⁻(aq) | Dissolution in water | CN⁻ ions hydrolyze to form HCN and OH⁻, establishing an equilibrium. | brainly.com |

Table 2: Thermal Decomposition Reactions of this compound

| Reactants | Products | Conditions | Notes | Citations |

| Ba(CN)₂ | Toxic fumes of cyanides | Heating | Decomposes when heated. | nih.govnih.govchemicalbook.com |

| Ba(CN)₂ | Toxic cyanides and barium oxides | Fire conditions | Toxic oxides of nitrogen are also produced. | noaa.govchemicalbook.com |

| Ba(CN)₂(s) + 4H₂O(g) | Ba(HCOO)₂(s) + 2NH₃(g) | 300°C with steam | Formation of barium formate and ammonia. | wikipedia.org |

| Ba(CN)₂ | Fused Ba(CN)₂ | ~600°C | Fuses and becomes moderately volatile. | atomistry.com |

Table 3: Examples of Double Salts Formed with this compound

| Heavy Metal Cyanide Component | Double Salt Formula | Crystal Habit/Description | Citations |

| Mercury(II) cyanide (Hg(CN)₂) | BaHg(CN)₄·3H₂O | Needles | wikipedia.orgatomistry.com |

| Mercury(II) cyanide (Hg(CN)₂) | 2Ba(CN)₂·3Hg(CN)₂·23H₂O | Transparent octahedra | wikipedia.orgatomistry.com |

| Mercury(II) cyanide (Hg(CN)₂) | Ba(CN)₂·Hg(CN)₂·HgI₂·6H₂O | - | wikipedia.orgatomistry.com |

List of Compounds Mentioned:

this compound (Ba(CN)₂)

Hydrogen cyanide (HCN)

Barium carbonate (BaCO₃)

Barium formate (Ba(HCOO)₂)

Ammonia (NH₃)

Barium hydroxide (Ba(OH)₂)

Cyanide ion (CN⁻)

Barium ion (Ba²⁺)

Mercury(II) cyanide (Hg(CN)₂)

Mercury(II) iodide (HgI₂)

Interactions with Insoluble Heavy Metal Cyanides

This compound exhibits a notable reactivity towards insoluble cyanides of certain heavy metals, leading to the formation of crystalline double salts. This interaction is a key aspect of its chemical behavior, distinguishing it from other metal cyanides smolecule.com. Aqueous solutions of this compound are capable of dissolving these insoluble heavy metal cyanides, incorporating them into more complex structures wikipedia.org.

Examples of such double salts include:

BaHg(CN)₄·3H₂O : Formed with mercury(II) cyanide, crystallizing as needles wikipedia.org.

2Ba(CN)₂·3Hg(CN)₂·23H₂O : Another crystalline form resulting from interaction with mercury(II) cyanide, observed as transparent octahedra wikipedia.org.

Ba(CN)₂·Hg(CN)₂·HgI₂·6H₂O : A complex salt formed with mercury(II) cyanide and mercury(II) iodide wikipedia.org.

These reactions highlight the ability of this compound to act as a component in forming complex coordination compounds with heavy metals, which can be significant in various metallurgical applications smolecule.com.

Structural Analysis of Formed Cyano-Barium Complexes

The crystalline structure of this compound itself is subject to polymorphism, with different space groups observed depending on the synthetic conditions. First-principles calculations and experimental X-ray diffraction studies have elucidated several structural forms.

Table 1: Structural Parameters of this compound Polymorphs

| Space Group | Lattice Parameters | Notes on Coordination |

| P4̅3m | a = 7.753 Å | Tetrahedral coordination of Ba²⁺ with four nitrogen atoms from CN⁻ groups. |

| P4₂nm | a = 7.754 Å, c = 7.749 Å | Distorted tetrahedral geometry with mixed carbon/nitrogen coordination. |

| R3̅m | a = 5.749 Å, α = 51.69° | Trigonal structure with Ba²⁺ in a square antiprism of nitrogen atoms. |

These structures reveal variations in the coordination environment around the barium ion, influenced by the arrangement of cyanide ligands acs.org.

Beyond the simple this compound, more complex cyano-barium complexes, such as ammonium (B1175870), barium hexacyanoferrate(II) trihydrate (Ba(NH₄)₂[Fe(CN)₆]·3H₂O), have also been structurally characterized. In these compounds, the barium ion (Ba(II)) typically adopts a high coordination number, often ninefold, interacting with nitrogen atoms of the cyanide ligands and potentially with water molecules researchgate.net.

Ligand Behavior of the Cyanide Ion in Barium Systems

In various this compound structures, the cyanide ligands are arranged around the barium ion, forming coordination polyhedra. For instance, in the P4̅3m space group, the barium ion exhibits tetrahedral coordination with four nitrogen atoms from cyanide groups . In other configurations, such as the R3̅m structure, the barium ion can be found within a square antiprismatic arrangement of nitrogen atoms . The cyanide ligand's ability to act as a linker is also recognized, contributing to the formation of extended structures like porous coordination polymers or metal-organic frameworks when combined with appropriate metal centers acs.org.

Redox Chemistry and Other Electrocatalytic Transformations

While direct studies detailing the specific redox chemistry or electrocatalytic transformations of this compound itself are not extensively documented in the provided literature, its application in electroplating provides insight into its involvement in electrochemical processes. In electroplating, this compound dissociates in solution to yield cyanide ions . These cyanide ions then form complexes with metal cations, which are subsequently reduced at the cathode to deposit metals onto a substrate . This process leverages the electrochemical behavior of the cyanide ion in facilitating metal deposition, enhancing the aesthetic and protective properties of metal surfaces .

The broader field of electrocatalysis involves the use of electrochemical methods to drive chemical reactions, often involving redox transformations rsc.orgresearchgate.net. While this compound is not directly cited as an electrocatalyst in these general contexts, its role as a source of cyanide ions in electroplating demonstrates its utility within electrochemical applications.

Compound Name Table:

this compound (Ba(CN)₂)

Barium dicyanide

Barium hydroxide (Ba(OH)₂)

Hydrogen cyanide (HCN)

Mercury(II) cyanide (Hg(CN)₂)

Mercury(II) iodide (HgI₂)

Ammonium hexacyanoferrate(II) trihydrate (Ba(NH₄)₂[Fe(CN)₆]·3H₂O)

Hexacyanoferrate(II) anion ([Fe(CN)₆]⁴⁻)

Ammonium cation (NH₄⁺)

Cyanide ion (CN⁻)

Barium ion (Ba²⁺)

Potassium ferrocyanide (K₄[Fe(CN)₆])

Copper ferrocyanide (Cu₂[Fe(CN)₆])

Ferrocyanide anion ([Fe(CN)₆]⁴⁻)

Thiocyanate (B1210189) (SCN⁻)

Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

Ferricyanide (B76249) ([Fe(CN)₆]³⁻)

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Analysis of Barium Cyanide and Related Structures

Crystallographic studies aim to determine the arrangement of atoms within a crystalline solid, including the unit cell dimensions, space group symmetry, and atomic positions. While detailed experimental crystallographic data specifically for this compound (Ba(CN)₂) is not extensively detailed in the provided search results, theoretical studies predict its structural characteristics.

X-ray diffraction techniques, both on single crystals and powders, are primary methods for determining crystal structures. These methods analyze the diffraction pattern produced when X-rays interact with the ordered arrangement of atoms in a crystal lattice. Theoretical first-principles calculations suggest that this compound (Ba(CN)₂) can adopt stable structures belonging to specific space groups acs.org. These studies indicate that Ba(CN)₂ is predicted to crystallize in space groups such as R3̅m and P2₁/c at ambient pressure acs.org. However, specific experimental data from single-crystal or powder X-ray diffraction, including detailed lattice parameters and atomic coordinates for this compound, were not explicitly found in the provided search results.

Neutron diffraction is a powerful technique, particularly effective for locating light atoms like hydrogen or nitrogen, which have weak scattering factors for X-rays. While neutron diffraction studies are valuable for precise structural determination, specific experimental neutron diffraction analyses focused on this compound (Ba(CN)₂) were not identified in the provided search results.

Based on theoretical predictions, this compound (Ba(CN)₂) is anticipated to crystallize in space groups such as R3̅m or P2₁/c acs.org. These space groups define the symmetry elements and translational operations within the crystal lattice. Although the specific experimental unit cell parameters (lattice lengths and angles) for these predicted structures of Ba(CN)₂ were not detailed in the available snippets, theoretical studies suggest that the C–N bond length in these structures is comparable to those found in related compounds acs.org.

Table 1: Predicted Crystallographic Space Groups for this compound (Ba(CN)₂)

| Space Group | Predicted Lattice Parameters | Notes |

| R3̅m | Not specified in snippets | Theoretical prediction acs.org |

| P2₁/c | Not specified in snippets | Theoretical prediction acs.org |

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, including FTIR and Raman spectroscopy, probes the molecular vibrations within a compound, providing information about chemical bonds and functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations, offering characteristic fingerprints for functional groups. Direct FTIR spectroscopic data for solid this compound (Ba(CN)₂) was not found in the provided search results. However, FTIR studies on the cyanide ion (CN⁻) in solution indicate characteristic absorption bands. The "free" cyanide ion typically exhibits an absorption around 2054 cm⁻¹, while cation-associated cyanide ions show a band near 2062 cm⁻¹ journalspress.com. For related compounds like barium cyanamide (B42294) (BaCN₂), which contains the [CN₂]²⁻ anion, vibrational spectroscopic data has been reported, but this differs from the cyanide (CN⁻) anion uni-muenchen.deznaturforsch.com.

Raman spectroscopy complements FTIR by detecting vibrational modes through inelastic scattering of light. Specific Raman spectroscopic data for this compound (Ba(CN)₂) was not identified in the provided search results. However, studies on related compounds containing the cyanamide anion ([CN₂]²⁻) reveal characteristic Raman signals. For instance, in CaBa₈[CN₂]₆O₂(N₀.₅H₀.₅), the [CN₂]²⁻ unit exhibits a symmetric stretching mode around 1245 cm⁻¹ and an antisymmetric stretching mode near 2081 cm⁻¹, with an overtone of the bending mode observed at approximately 1359 cm⁻¹ znaturforsch.com.

Electronic Structure Probes

Electronic structure probes are essential for understanding the arrangement and behavior of electrons within a molecule, providing insights into bonding, energy levels, and chemical reactivity. For this compound, techniques such as UV-Visible (UV-Vis) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are crucial for elucidating its electronic properties and elemental composition.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a substance. This absorption occurs when electrons within the molecule are excited from their ground state to higher energy levels jaypeedigital.comfiveable.melibretexts.orglibretexts.org. The UV-Vis region of the electromagnetic spectrum typically spans wavelengths from 200 to 800 nm fiveable.melibretexts.orglibretexts.org. The Beer-Lambert Law (A = εbc) forms the basis of this technique, relating absorbance (A) to the molar absorptivity (ε), path length (b), and concentration (c) of the sample fiveable.melibretexts.orglibretexts.orgresearchgate.net.

UV-Vis spectra provide qualitative and quantitative information about compounds by revealing characteristic absorption bands libretexts.orglibretexts.org. These absorption bands arise from electronic transitions, which are categorized based on the types of orbitals involved:

σ → σ* transitions : These involve the excitation of electrons from bonding sigma (σ) orbitals to antibonding sigma (σ*) orbitals. They typically require high energy and occur at shorter wavelengths, often below 200 nm, in saturated hydrocarbons jaypeedigital.comresearchgate.net.

n → σ* transitions : These involve the excitation of non-bonding (n) electrons to antibonding sigma (σ) orbitals. They generally occur at longer wavelengths than σ → σ transitions and are observed in molecules with heteroatoms possessing lone pairs jaypeedigital.comresearchgate.net.

π → π* transitions : These transitions involve the excitation of electrons from bonding pi (π) orbitals to antibonding pi (π*) orbitals. They are characteristic of unsaturated systems, such as double or triple bonds, and are responsible for absorption in the UV-Vis region, often extending into the visible spectrum, leading to color jaypeedigital.comfiveable.meresearchgate.net.

n → π* transitions : These involve the excitation of non-bonding (n) electrons to antibonding pi (π) orbitals. They typically occur at even longer wavelengths than π → π transitions and are often less intense jaypeedigital.comresearchgate.net.

Table 1: Common Electronic Transitions in UV-Visible Spectroscopy

| Transition Type | Electron Type Involved | Orbital Excitation | Typical Wavelength Range | Notes |

| σ → σ | Bonding electrons | σ to σ | < 200 nm | High energy, common in saturated compounds. |

| n → σ | Non-bonding electrons | n to σ | < 200 nm | Observed in molecules with heteroatoms (e.g., O, N, S, halogens). |

| π → π | Bonding electrons | π to π | 200–800 nm | Characteristic of double/triple bonds; responsible for color in many compounds. |

| n → π | Non-bonding electrons | n to π | > 200 nm | Observed in molecules with heteroatoms and π systems; typically less intense. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Valence States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of a material acs.orgdiva-portal.orgbris.ac.ukntu.edu.tw. It works by irradiating a sample with X-rays, causing the emission of photoelectrons from the sample's surface diva-portal.org. The kinetic energy of these emitted electrons is measured, and from this, their binding energies (BEs) can be determined diva-portal.org.

The binding energy of an electron is characteristic of the element from which it originates and is also highly sensitive to the atom's chemical environment and oxidation state diva-portal.orgcdnsciencepub.com. By analyzing the core-level electron binding energies, XPS can identify the elements present and their respective valence states or chemical forms diva-portal.orgresearchgate.net. For this compound, XPS would be used to determine the oxidation state of Barium and the chemical states of Carbon and Nitrogen within the cyanide groups.

Barium (Ba) typically exists in a +2 oxidation state in its compounds. The Ba 3d core-level spectrum is commonly analyzed, consisting of two main peaks: Ba 3d₅/₂ and Ba 3d₃/₂. These peaks are separated by a spin-orbit splitting, which for Barium is approximately 15.1–15.4 eV researchgate.netxpsdatabase.netresearchgate.net. The exact binding energy of the Ba 3d₅/₂ peak provides information about Barium's chemical environment. For instance, Barium in its metallic form typically shows a Ba 3d₅/₂ BE around 779.3 eV, while in barium oxide (Ba-O), it is around 779.4 eV, and in barium carbonate (Ba-CO₃), it can be around 779.8 eV xpsdatabase.net. The presence of adventitious carbon contamination on the sample surface is common, typically appearing as a C 1s peak around 284.8–285.0 eV, which is often used for charge referencing researchgate.netxpsdatabase.net.

Table 2: Typical Binding Energies (BE) for Barium (Ba 3d₅/₂) in Various Chemical States

| Chemical State / Compound | Typical Ba 3d₅/₂ BE (eV) | Spin-Orbit Splitting (eV) | Notes |

| Ba Metal | ~779.3 | ~15.1–15.4 | Reference for metallic Barium. |

| Barium Oxide (Ba-O) | ~779.4 | ~15.1–15.4 | Common oxidation state in oxides. |

| Barium Carbonate (Ba-CO₃) | ~779.8 | ~15.1–15.4 | Barium carbonate is a common impurity or degradation product. |

| Barium Acetate (Ba-OAc) | ~779.5 | ~15.1–15.4 | Example of Barium in an organic salt. |

| YBa₂Cu₃Oₓ (Superconductor) | ~778.3 | ~15.1–15.4 | Example in a complex oxide material, showing environmental influence. |

For this compound, XPS analysis would focus on the characteristic Barium peaks to confirm its oxidation state, likely +2, and also analyze the C 1s and N 1s core levels to understand the state of the cyanide ligands.

Advanced Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides atomic-level structural information about solid materials acs.orgacs.orgmdpi.compitt.edulibretexts.org. It exploits the magnetic properties of atomic nuclei, where nuclei with a non-zero spin possess a magnetic moment that interacts with an external magnetic field libretexts.org. This interaction allows for the observation of transitions between nuclear spin states, which are highly dependent on the nucleus's local chemical environment libretexts.org.

Solid-state NMR is applicable to a wide range of materials, including inorganic solids and coordination polymers acs.orgacs.org. Barium has NMR-active isotopes such as ¹³⁵Ba and ¹³⁷Ba, which are quadrupolar nuclei (spin I > 1/2) acs.org. The NMR spectra of quadrupolar nuclei can be significantly influenced by electric field gradients, leading to effects like line broadening due to quadrupolar interactions, but these effects also provide detailed information about the local symmetry and electronic environment around the nucleus acs.orgacs.org.

While specific solid-state NMR data for this compound is not detailed in the provided search results, the technique is well-suited for characterizing the local atomic arrangements and dynamics within such inorganic compounds acs.orgacs.orgmdpi.com. NMR can provide insights into the coordination environment of Barium and the structure of the cyanide framework, making it a valuable tool for advanced characterization.

Computational Chemistry and Theoretical Investigations of Barium Cyanide Systems

Quantum Chemical Investigations (DFT, Ab initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are foundational to the theoretical study of solid-state materials like barium cyanide. wikipedia.org These first-principles approaches solve the electronic Schrödinger equation to predict molecular structures, energies, and other properties without reliance on empirical parameters. wikipedia.org

First-principles calculations have been employed to investigate the structural stability of various crystalline forms of alkaline-earth metal cyanides, including this compound. mdpi.com In a study exploring six different potential structures for Ba(CN)₂, theoretical calculations focused on geometry optimization to find the most energetically favorable atomic arrangements. mdpi.com

The results of these calculations indicate that this compound is dynamically stable in the rhombohedral R-3m crystal structure at zero pressure (0 GPa). mdpi.comresearchgate.net This stability is confirmed by the absence of any imaginary frequencies in its calculated phonon spectrum, which suggests the structure corresponds to a true minimum on the potential energy surface. mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Space Group | R-3m |

| Unit-cell Angle (α) | 51.69° |

| Unit-cell Volume (V) | 108.1 ų |

| Dynamic Stability at 0 GPa | Stable |

The electronic band structure of a solid describes the ranges of energy that electrons are allowed to possess, while the density of states (DOS) specifies the number of available electronic states at each energy level. mdpi.com For this compound, DFT calculations predict it to be a wide-bandgap semiconductor. mdpi.com

The calculated electronic band structure for the stable R-3m phase of Ba(CN)₂ shows a direct band gap at the Γ point of the Brillouin zone. researchgate.net The value of this band gap has been calculated to be 4.122 eV. mdpi.com Analysis of the partial density of states reveals that the electronic states near the Fermi level are primarily composed of the p orbitals of the carbon and nitrogen atoms within the cyanide anions. mdpi.com This wide band gap is indicative of the compound's insulating nature in its pure crystalline form.

| Property | Value / Description |

|---|---|

| Band Gap Type | Direct (at Γ point) |

| Calculated Band Gap | 4.122 eV |

| Classification | Wide-bandgap semiconductor |

Phonon calculations are crucial for understanding the vibrational properties and dynamic stability of a crystal lattice. escholarship.org The phonon dispersion spectrum maps the frequencies of lattice vibrations against the wave vector through the Brillouin zone. mdpi.com

Theoretical investigations of this compound have successfully calculated its phonon dispersion spectrum. mdpi.comresearchgate.net The calculations for the R-3m structure show no imaginary phonon modes, providing strong evidence for its dynamic stability at ambient pressure. mdpi.comresearchgate.net The lowest vibrational frequency for Ba(CN)₂ in its phonon spectrum is predicted to be 65 cm⁻¹. mdpi.com This value is significant as low-frequency modes can be important in determining thermal properties and potential phase transitions.

Molecular Dynamics Simulations and Conformational Analysis

While extensive molecular dynamics (MD) simulations specifically modeling the solid-state properties of this compound are not widely available in the literature, the technique is broadly applied to other barium-containing systems to understand dynamic behavior and structural arrangements. researchgate.net Conformational analysis, a key component of such studies, investigates the different spatial arrangements of atoms in a molecule or complex. libretexts.orgnobelprize.org

In a related computational study, the conformation of a barium ion (Ba²⁺) complexed with beauvericin (B1667859), a cyclic ionophore, was investigated in the gas phase using ion mobility-mass spectrometry and quantum chemical calculations. nih.gov This research revealed that the Ba²⁺ ion selectively forms a compact structure stabilized by triple cation-π interactions with the beauvericin ligand. nih.gov The calculations identified a specific three-dimensional conformation (termed Bn3) where three benzyl (B1604629) groups of the ligand coordinate with the barium cation, creating a compact and apolar structure that facilitates transport across lipid bilayers. nih.gov Although this study does not involve the cyanide ion, it demonstrates the utility of computational methods in elucidating the preferred coordination geometries and intermolecular interactions of barium ions.

Predictive Modeling of Reactivity and Reaction Mechanisms

This compound is known to undergo specific chemical reactions; for instance, it reacts slowly with water and carbon dioxide in the air to produce highly toxic hydrogen cyanide gas. wikipedia.org It also reacts with acids to accelerate this decomposition. noaa.gov While these reactions are known experimentally, detailed mechanistic insights can be gained through predictive computational modeling.

Quantum chemical methods offer powerful tools for exploring reaction pathways and predicting reactivity. rsc.orgmdpi.com Techniques such as the Artificial Force Induced Reaction (AFIR) method allow for the automated and exhaustive search of reaction paths between reactants and products without prior knowledge of the mechanism. nih.gov Such ab initio reaction path search methods can identify transition states, intermediate species, and the associated energy barriers for complex chemical transformations. nih.govresearchgate.net

Although specific studies applying these predictive models to the decomposition or reaction pathways of this compound have not been reported, these computational strategies hold the potential to elucidate the step-by-step mechanisms. For example, they could be used to model the nucleophilic attack of water on the cyanide carbon or the protonation steps involved in the liberation of hydrogen cyanide, providing a detailed, atomistic understanding of its reactivity.

Theoretical Insights into Bonding and Intermolecular Interactions

The chemical bonding in this compound is heterogeneous, involving both ionic and covalent interactions. The bond between the barium cation (Ba²⁺) and the cyanide anions (CN⁻) is primarily ionic in nature. In contrast, the bond between the carbon and nitrogen atoms within the cyanide ion itself is a strong triple covalent bond.

DFT calculations on related complex cyanide-containing materials, such as BaZn(NCN)₂, provide further insight into the coordination environment of the barium ion. mdpi.com In this compound, the Ba²⁺ cation adopts an eight-fold coordination with nitrogen atoms from the surrounding anions, with Ba–N bond distances ranging from 2.650 Å to 3.015 Å. mdpi.com This coordination reflects the electrostatic attraction between the positive barium ion and the negative charge density localized on the nitrogen atoms of the ligands. researchgate.net Computational techniques like the Crystal Orbital Hamilton Population (COHP) analysis can be used to further quantify the nature and strength of these bonding interactions, distinguishing between bonding, non-bonding, and anti-bonding contributions. researchgate.net

Advanced Analytical Methodologies for Cyanide Detection in Complex Matrices

Electrochemical Detection Techniques

Electrochemical methods offer high sensitivity and selectivity for the determination of cyanide in various complex matrices. These techniques often involve the direct measurement of current or potential related to the redox reactions of cyanide species.

Voltammetric Methods: Voltammetry, a technique that studies the relationship between current and potential during electrolysis, is widely applied for cyanide analysis.

Cathodic Stripping Voltammetry (CSV): CSV, particularly with a mercury drop electrode, has been utilized to quantify cyanide in industrial effluents, often simultaneously with other species like toxic metals and sulfides sapub.orgresearchgate.net.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques provide enhanced sensitivity and are frequently employed with modified electrodes or nanoparticles to improve performance. For instance, SWV using a glassy carbon electrode modified with silver hexacyanoferrate nanoparticles on multiwall carbon nanotubes has demonstrated a low detection limit for cyanide in industrial wastewaters researchgate.netnih.govthaiscience.info.

Amperometric Methods: Amperometry is favored for its high sensitivity in cyanide detection and is often integrated into flow injection analysis (FIA) systems researchgate.netnih.govysi.comnih.gov. Amperometric biosensors, which utilize enzymes like cyanidase or formate (B1220265) dehydrogenase, have been developed for cyanide determination in complex samples, achieving detection in the low micromolar range nih.gov. Gas diffusion amperometry, a component of continuous flow analysis (CFA) systems, also provides accurate cyanide measurements ysi.comenvirotech-online.com.

Ion Chromatography with Electrochemical Detection: Ion chromatography (IC), especially when coupled with Pulsed Amperometric Detection (PAD), is effective for separating and quantifying cyanide and various metal cyanide complexes. This approach allows for the differentiation of complexes based on their toxicity and can resolve cyanide from other interfering ions nih.govlcms.czthermofisher.com.

Potentiometric Methods: Potentiometry, typically employing cyanide-ion selective electrodes (ISEs), is another approach for cyanide analysis. While offering selectivity, these methods can be susceptible to interference from a range of ions, including sulfur, chlorine, and certain metals nih.govglobalscientificjournal.com.

Method Validation, Detection Limits, and Interference Studies in Environmental and Industrial Samples

The accurate determination of cyanide in complex environmental and industrial samples requires robust method validation, encompassing parameters such as linearity, accuracy, precision, and the establishment of sensitive limits of detection (LOD) and quantification (LOQ).

Method Validation Parameters:

Linearity: Analytical methods for cyanide detection typically demonstrate good linearity over a specified concentration range. For example, ion chromatography coupled with pulsed amperometric detection (IC-PAD) has shown linear ranges from 0.2 to 200.0 µg kg⁻¹ for cyanide royalsocietypublishing.org. Differential pulse cathodic voltammetry has reported linear ranges suitable for quality control, with a limit of quantification of 0.005 mg L⁻¹ thaiscience.info.

Accuracy and Precision: Accuracy is assessed through spike recovery studies, with methods often achieving recoveries between 90-100% thaiscience.inforoyalsocietypublishing.org. Precision, quantified by relative standard deviation (RSD), is also critical. For instance, an IC-PAD method reported intra-day RSDs ranging from 2.7% to 14.9% and inter-day RSDs from 3.0% to 18.3% royalsocietypublishing.org. Gas Chromatography-Mass Spectrometry (GC-MS) methods have demonstrated accuracy within -14.1% to 14.5% and precision within 2.7% to 18.3% researchgate.net.

Detection and Quantification Limits: The sensitivity of analytical techniques is crucial for detecting low concentrations of cyanide.

IC-PAD methods can achieve detection limits (LOD) as low as 0.2 µg kg⁻¹ royalsocietypublishing.org.

Amperometric biosensors have reported LODs in the low micromolar range, approximately 0.03 µM (equivalent to about 0.8 µg/L) researchgate.net.

Continuous flow analysis (CFA) methods adapted for low free cyanide concentrations can achieve limits of quantification (LOQ) between 0.048–0.132 µg L⁻¹ nih.gov.

Differential pulse cathodic voltammetry has demonstrated LOQs of 0.005 mg L⁻¹ thaiscience.info.

GC-MS methods typically offer LODs around 10 µM researchgate.net.

Interference Studies:

The presence of various substances in environmental and industrial samples can interfere with cyanide measurements, leading to inaccurate results. Effective mitigation strategies are essential.

Thiocyanate (B1210189) (SCN⁻): Thiocyanate is a common positive interference for total cyanide determination, potentially leading to falsely elevated results through conversion alsglobal.comgov.bc.ca.

Sulfide (S²⁻): Sulfides can interfere with electrochemical methods by fouling electrodes, causing falsely high readings lcms.cz. At alkaline pH, sulfides can also convert cyanide into thiocyanate gov.bc.ca.

Oxidizing Agents: Compounds like chlorine can degrade cyanide, leading to underestimation of cyanide concentrations nih.govca.gov.

Other Ions: Various other species, including cyanate (B1221674), nitrate (B79036), sulfate, chloride, and certain metal ions (e.g., Cd²⁺, Zn²⁺, Ag⁺, Hg, Cu, Ni), can interfere with specific analytical techniques lcms.cznih.govthermofisher.com. For example, cyanate and nitrate can contribute to false positives during acid digestion procedures lcms.czthermofisher.com.

To address these interferences, analytical methods often incorporate sample pre-treatment steps, such as UV digestion or gas diffusion, or employ separation techniques like ion chromatography to isolate cyanide from interfering matrices ysi.comenvirotech-online.com.

Compound List:

Barium cyanide (Ba(CN)₂)

Cyanide (CN⁻)

Hydrogen cyanide (HCN)

Thiocyanate (SCN⁻)

Cyanate

Sulfide (S²⁻)

Ammonium (B1175870) chloride

Nitrate

Sulfate

Chloride

Cadmium (Cd²⁺)

Zinc (Zn²⁺)

Silver (Ag⁺)

Mercury (Hg)

Copper (Cu)

Nickel

Iron (Fe²⁺)

Potassium cyanide (KCN)

Sodium cyanide (NaCN)

Calcium cyanide (Ca(CN)₂)

Potassium ferrocyanide

Potassium ferricyanide (B76249)

Cyanogen chloride

Chloramine-T

Pyridine

Barbituric acid

Isonicotinic acid

p-Benzoquinone

Chlorine (Cl₂)

Nitrogen (N₂)

Carbon dioxide (CO₂)

Applications in Advanced Materials Science and Chemical Synthesis

Role in Electrodeposition and Surface Modification Technologies

Barium cyanide is utilized in the field of electroplating, a process central to surface finishing for decorative and engineering purposes. wikipedia.orgpearson.com Its primary and most well-documented role is not as a primary plating salt but as a maintenance chemical for purifying certain types of cyanide-based electroplating baths. pearson.comquora.com

In cyanide-based electroplating, such as in silver or copper plating, the bath performance can degrade over time due to the accumulation of carbonate ions. synarchive.comrsc.org These carbonates form from the decomposition of cyanide and the absorption of atmospheric carbon dioxide into the alkaline solution. rsc.orgencyclopedia.pub High concentrations of carbonate are detrimental, reducing the conductivity of the bath and adversely affecting the quality of the plated deposit. mdpi.comorganic-chemistry.org

This compound is introduced to specifically counteract this issue, particularly in potassium-based cyanide baths where removal by cooling ("freezing out") is ineffective due to the high solubility of potassium carbonate. rsc.orgnumberanalytics.com The mechanism of action is a straightforward precipitation reaction: the barium ions (Ba²⁺) from the dissolved this compound react with the excess carbonate ions (CO₃²⁻) in the bath to form barium carbonate (BaCO₃), an insoluble salt. mdpi.comnumberanalytics.comwikipedia.org

Reaction for Carbonate Removal: Ba(CN)₂(aq) + K₂CO₃(aq) → BaCO₃(s) + 2KCN(aq)

The primary impact of this compound on film quality and adhesion is indirect, stemming from its function in carbonate removal. Excessive carbonate levels in a plating bath lead to a number of deposit defects:

Roughness: The crystallization of the deposited metal layer becomes rough. synarchive.com

Poor Corrosion Resistance: The protective quality of the silver layer is diminished. synarchive.com

Reduced Brightness: The deposit may appear dull or hazy. rsc.org

Lowered Current Efficiency: The plating process becomes less efficient, requiring higher voltages. mdpi.comorganic-chemistry.org

By effectively precipitating and enabling the removal of these harmful carbonates, the use of this compound helps to prevent these issues. synarchive.comrsc.org The result is a smoother, brighter, and more uniform electrodeposited film with improved corrosion resistance. Maintaining a clean bath ensures consistent and strong adhesion of the plated metal layer to the substrate. While this compound itself is not typically a primary brightener or adhesion promoter, its role in bath purification is crucial for achieving high-quality, adherent coatings from cyanide electrolytes. wikipedia.org

Precursor in Coordination Polymer and Metal-Organic Framework Synthesis

A more modern application for barium compounds is in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). numberanalytics.comnih.gov These materials are crystalline structures composed of metal ions or clusters (nodes) linked together by organic or inorganic bridging ligands. This compound is a logical, albeit not commonly cited, precursor for such materials as it can provide both the barium (Ba²⁺) metal centers and the cyanide (CN⁻) ligands.

The cyanide ion is a versatile ligand capable of bridging multiple metal centers, facilitating the formation of one-, two-, or three-dimensional networks. ncert.nic.inugr.es The size of the barium cation influences the final dimensionality and structure of the resulting polymer. nih.gov Research has demonstrated the synthesis of barium-based coordination polymers where Ba²⁺ ions are linked by ligands like thiocyanate (B1210189) (a pseudohalide similar to cyanide) into chains and layers. chemistrydocs.com Other work has produced barium-based MOFs using various organic linkers. numberanalytics.com In these structures, the barium atom can exhibit a high coordination number, bonding to multiple ligands.

While direct synthesis from Ba(CN)₂ is not always explicitly detailed, the resulting structures often feature the Ba²⁺ and CN⁻ components. For example, aqueous solutions of this compound are known to dissolve insoluble cyanides of other metals to form crystalline double salts, which are themselves a form of coordination compound. wikipedia.org The synthesis of bimetallic CPs, such as Prussian blue analogues, often involves cyanide-based metal complexes. ugr.es Therefore, this compound represents a viable, if under-explored, precursor for creating novel barium-based or heterometallic CPs and MOFs with potential applications in areas like luminescence or sensing. nih.gov

Design and Synthesis of Barium-Cyanide Based Framework Materials

The design of framework materials using this compound leverages the cyanide ion's ability to act as a bridging ligand, connecting metal centers into extended networks. researchgate.net The strong and directional bonds formed by the cyanide ligand enable the rational design of robust, open frameworks. nih.gov The synthesis of this compound itself is typically achieved through the reaction of hydrogen cyanide with barium hydroxide (B78521). wikipedia.org This product can then serve as a precursor in the synthesis of more complex materials.

One area of research involves the creation of metal-organic frameworks (MOFs) where barium ions are linked by organic ligands. In some instances, cyanide-containing building blocks or barium precursors are utilized. For example, a barium-based MOF, Ba(PDC)H₂O, was synthesized using 3,5-pyrazoledicarboxylic acid (H₃PDC). researchgate.net In this structure, the barium ion is coordinated to nitrogen and oxygen atoms from the organic linker, creating a three-dimensional framework. researchgate.net The synthesis of such materials often involves solvothermal methods where the components are heated in a solvent to promote crystallization.

While metal-cyanide frameworks are a broad class of materials, the principles apply to barium-containing systems. wikipedia.org The general approach involves combining a barium salt with a source of cyanide ligands, often in the form of a cyanometallate, to build a predictable and crystalline architecture. nih.gov

| Method | Reactants | Product | Description | Reference |

|---|---|---|---|---|

| Neutralization Reaction | Barium hydroxide (Ba(OH)₂), Hydrogen cyanide (HCN) | This compound (Ba(CN)₂) | A standard laboratory and industrial preparation method where an aqueous solution or slurry of barium hydroxide is treated with hydrocyanic acid. The product is crystallized from the solution. | wikipedia.org |

| Micro-synthesis of Cyanide | Barium carbonate (BaCO₃), Ammonium (B1175870) chloride (NH₄Cl), Potassium (K) | Hydrogen cyanide (HCN) | A method for producing cyanide from barium carbonate, achieving high yields. This cyanide can then be used in subsequent reactions. | researchgate.net |

| MOF Synthesis | Barium source, Organic linker (e.g., 3,5-pyrazoledicarboxylic acid) | Barium-based MOF (e.g., Ba(PDC)H₂O) | Barium ions are assembled with organic ligands to form a 3D framework. This method allows for the tuning of pore size and chemical environment. | researchgate.net |

Structure-Property Relationships in Porous Materials

The relationship between the atomic-level structure of a material and its macroscopic properties is a central theme in materials science. tum.de For porous materials like MOFs, properties such as catalytic activity, gas adsorption, and guest-responsive behaviors are directly linked to their structural features, including pore size, surface area, and the chemical nature of the framework. nih.govrsc.org

In barium-containing framework materials, the specific identity of the metal ion plays a crucial role. For instance, a comparative study of a barium-based MOF and a magnesium-based MOF, both constructed with the same organic ligand, revealed that the barium-based material exhibited superior catalytic activity in aldol (B89426) condensation reactions. researchgate.net This enhancement is attributed to the properties of the barium ion within the framework, demonstrating a clear structure-property relationship where the choice of the alkaline earth metal directly influences catalytic performance. researchgate.net

The development of "smart materials" is another area where these relationships are critical. Cyanide-based frameworks can exhibit responsiveness to external stimuli, a property that is governed by the flexibility and chemical makeup of the structure. nih.gov The ability to design materials where specific structural elements lead to desired functional outcomes is a key goal in the field. rsc.org

| Structural Feature | Resulting Property | Example/Application | Reference |

|---|---|---|---|

| Identity of Alkaline Earth Metal Ion (Ba²⁺ vs. Mg²⁺) | Catalytic Activity | A Ba-based MOF showed higher catalytic activity for aldol condensation compared to its Mg-based counterpart, indicating the influence of the metal center. | researchgate.net |

| Pore Size and Surface Area | Adsorption Capacity | General principle for MOFs; larger surface areas and optimized pore sizes correlate with higher gas storage capacities. | rsc.orgscispace.com |

| Framework Flexibility and Guest Interaction | Stimuli-Responsiveness | Cyanide-based materials can be designed to respond to external guests or stimuli, leading to applications in sensing or controlled release. | nih.gov |

Exploration in Electrochemistry and Sensor Development

The field of electrochemistry is explored for both the detection of this compound's constituent ions and the use of barium compounds in sensor fabrication. While this compound itself is not a common active material in sensors, significant research has been conducted on developing electrochemical sensors for detecting barium (Ba²⁺) and cyanide (CN⁻) ions in various media due to their industrial relevance and toxicity. ekb.egisca.me

Sensors for barium ions have been developed using materials like barium sulphate nanoparticles. ekb.eg In one study, solid-state membrane and coated-wire sensors were fabricated that showed a linear response to Ba²⁺ ions over a wide concentration range. ekb.eg Similarly, barium has been used as a dopant in other materials to enhance their sensing capabilities; for example, a barium-doped copper oxide composite was used to create an effective sensor for the organic pollutant Metol. rsc.org

On the other hand, electrochemical sensors for cyanide ions have been developed using modified electrodes, such as glassy carbon electrodes coated with a thin film of mercury. isca.me These sensors can achieve very low detection limits, making them suitable for environmental monitoring. isca.me The development of these sensors is crucial for tracking the presence of barium and cyanide in industrial wastewater and the environment. ekb.egk-state.edu

| Target Ion | Sensor Type | Sensing Material | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|---|

| Barium (Ba²⁺) | Coated Wire Sensor | Barium sulphate (BaSO₄) nanoparticles | 1.0×10⁻⁵–1.0×10⁻¹ mol L⁻¹ | 2.5×10⁻⁶ mol L⁻¹ | ekb.eg |

| Barium (Ba²⁺) | Solid-State Membrane Sensor | Barium sulphate (BaSO₄) nanoparticles | 1.0×10⁻⁵–1.0×10⁻¹ mol L⁻¹ | 2.7×10⁻⁶ mol L⁻¹ | ekb.eg |

| Cyanide (CN⁻) | Differential Pulse Anodic Stripping Voltammetry (DPASV) | Mercury film on glassy carbon electrode | Not specified | 0.013 mg L⁻¹ | isca.me |

Model Compound for Ligand Binding and Transport Mechanism Studies in Chemical Systems

This compound serves as a useful model compound for studying the fundamental chemical processes of ligand binding and transport, particularly concerning the cyanide ion. smolecule.com The interaction between the barium cation (Ba²⁺) and the cyanide anion (CN⁻) within the compound provides a basis for investigating how cyanide binds to and is transported across membranes or interacts with macromolecules. smolecule.com

Ligand binding assays are a class of analytical procedures that rely on the binding of molecules (ligands) to receptors or other large molecules. wikipedia.org In this context, studies using this compound can help elucidate the mechanisms of cyanide's interaction with biological systems, such as its binding to proteins. smolecule.com The large, positively charged barium ion complexing with the cyanide ion provides a system to probe these interactions. smolecule.com

Furthermore, understanding transport mechanisms is critical. Research into cyanide remediation has explored methods like reverse osmosis, where pressure is used to force water through a membrane that is impermeable to cyanide, demonstrating a physical transport separation process. k-state.edu Studies on the biological transport of barium have also been conducted, showing its potential for lung-to-blood transfer. inchem.org By using this compound as a model, researchers can gain insights into the complex interplay of factors that govern how toxic ions like cyanide are bound and transported in both environmental and biological contexts. smolecule.com

| Area of Study | Role of this compound | Research Goal | Reference |

|---|---|---|---|

| Ligand Binding | Provides a source of Ba²⁺ and CN⁻ ions for interaction studies. | To understand how the cyanide ion binds to and interacts with proteins and other macromolecules. | smolecule.com |

| Transport Mechanisms | Acts as a model for studying the movement of cyanide across membranes. | To investigate the mechanisms of cyanide transport in biological and chemical systems. | k-state.edusmolecule.com |

| Toxicological Interactions | Serves as a compound to study the biochemical effects of cyanide. | To elucidate the pathways of cyanide toxicity, including its interference with cellular respiration. | smolecule.comresearchgate.net |

Environmental Dynamics and Remediation Strategies for Cyanide Containing Contamination

Environmental Fate and Speciation in Aqueous and Soil Systems

Barium cyanide, a soluble inorganic salt, exhibits dynamic behavior upon entering aqueous and soil environments. Its fate is primarily governed by hydrolysis, volatilization, and interactions with other chemical species present in the environment. The mobility and speciation of its constituent ions, barium (Ba²⁺) and cyanide (CN⁻), are influenced by a variety of physicochemical parameters.

Soluble barium compounds, including this compound, are expected to be mobile in the environment. epa.gov In aqueous systems, the dissolved barium cation can react with naturally occurring sulfates and carbonates to form insoluble barium sulfate and barium carbonate salts, which significantly reduces its mobility. epa.govcdc.gov The mobility of barium is generally greater in sandy soils and increases with decreasing pH and lower organic matter content. epa.gov Conversely, barium mobility is limited in soils with high sulfate and calcium carbonate content or those rich in metal oxides and hydroxides, which can adsorb the barium ion. epa.gov

Hydrolytic Release and Volatilization of Hydrogen Cyanide

Upon dissolution in water, this compound dissociates into barium ions (Ba²⁺) and cyanide ions (CN⁻). The cyanide ion then enters into a pH-dependent equilibrium with hydrogen cyanide (HCN). nih.govresearchgate.net

Ba(CN)₂ → Ba²⁺ + 2CN⁻

CN⁻ + H₂O ⇌ HCN + OH⁻

This equilibrium is critical to the environmental fate of cyanide contamination. Hydrogen cyanide is a weak acid with a pKa of approximately 9.2. nih.gov This means that in environmental conditions with a pH below 9.2, the equilibrium shifts towards the formation of molecular hydrogen cyanide, which is a volatile gas. nih.govmdpi.com Consequently, in acidic to neutral waters and soils, a significant portion of the cyanide from this compound contamination can be lost to the atmosphere through volatilization. researchgate.net this compound reacts slowly with water and carbon dioxide in the air, which also leads to the production of highly toxic hydrogen cyanide gas.

The rate of HCN volatilization is influenced by factors such as temperature, water turbulence, and air movement at the air-water interface. This process can be a major pathway for the natural attenuation of cyanide from surface waters, but it also represents a direct hazard due to the high toxicity of HCN gas.

Complexation and Dissociation Dynamics in Natural Waters

The cyanide ion (CN⁻) is highly reactive and can form complexes with various metal ions present in natural waters and soils. While barium itself does not form strong cyanide complexes, the released cyanide ions can interact with other metals. The formation of metal-cyanide complexes is a crucial aspect of cyanide's environmental speciation, affecting its toxicity, mobility, and persistence. researchgate.netgoogle.com.na

The dissociation of these complexes, which releases the highly toxic free cyanide, is influenced by factors such as pH (lower pH favors dissociation) and photochemical degradation (sunlight can break down some stable complexes like iron cyanides).

Bioremediation Processes and Microbial Degradation Pathways

Bioremediation has emerged as a cost-effective and environmentally sustainable alternative to conventional physical and chemical methods for treating cyanide-containing waste. nih.govresearchgate.netacademicjournals.orgscielo.sa.cr This process utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to transform toxic cyanide into less harmful compounds. academicjournals.orgmdpi.com

Microbial Consortia and Enzymatic Degradation Mechanisms

A wide variety of microorganisms have been identified that can metabolize cyanide, often using it as a source of carbon and nitrogen for their growth. nih.govacademicjournals.org Notable bacteria capable of cyanide degradation include species from the genera Pseudomonas, Rhodococcus, Klebsiella, and Bacillus. researchgate.net Some microorganisms can tolerate high concentrations of cyanide and associated heavy metals, making them robust candidates for bioremediation. nih.govd-nb.info For example, Pseudomonas pseudoalcaligenes CECT5344 is known for its ability to detoxify high concentrations of cyanide. nih.govd-nb.info

Microorganisms employ several enzymatic pathways to detoxify cyanide, which can be broadly categorized as hydrolytic, oxidative, reductive, and substitution/transfer reactions. mdpi.commdpi.comresearchgate.netiastate.edu

Hydrolytic Pathway : This involves enzymes that add water across the carbon-nitrogen triple bond.

Cyanide hydratase converts cyanide to formamide. The formamide can be further broken down by an amidase into formic acid and ammonia (B1221849). nih.govd-nb.info

Cyanidase (or cyanide dihydratase) directly converts cyanide into formic acid and ammonia. nih.govd-nb.info

Nitrilase hydrolyzes nitriles to the corresponding carboxylic acid and ammonia. nih.govd-nb.info

Oxidative Pathway : Cyanide is oxidized to cyanate (B1221674) (OCN⁻), which is then further metabolized to carbon dioxide and ammonia. This pathway often involves a cyanide-insensitive alternative oxidase to prevent self-poisoning. nih.gov

Reductive Pathway : This is a less common pathway where cyanide is reduced to methane and ammonia. mdpi.com

Substitution/Transfer Pathway : The cyanide group is incorporated into an organic molecule. For example, the enzyme β-cyanoalanine synthase catalyzes the reaction of cyanide with cysteine or serine to form β-cyanoalanine.

Often, a consortium of different microbial species works more effectively than a single species, as different members can carry out different steps in the degradation process or degrade different types of cyanide complexes. nih.govd-nb.info

| Enzyme | Reaction Catalyzed | End Products | Pathway |

|---|---|---|---|

| Cyanide Hydratase | CN⁻ + H₂O → HCONH₂ (Formamide) | Formamide, subsequently Formic Acid and Ammonia | Hydrolytic |

| Cyanidase (Cyanide Dihydratase) | CN⁻ + 2H₂O → HCOOH (Formic Acid) + NH₃ (Ammonia) | Formic Acid, Ammonia | Hydrolytic |

| Nitrilase | R-CN + 2H₂O → R-COOH + NH₃ | Carboxylic Acid, Ammonia | Hydrolytic |

| Cyanide Monooxygenase | CN⁻ + O₂ + H⁺ → OCN⁻ + H₂O | Cyanate, subsequently CO₂ and Ammonia | Oxidative |

| β-Cyanoalanine Synthase | CN⁻ + Cysteine → β-Cyanoalanine + S²⁻ | β-Cyanoalanine | Substitution/Transfer |

Factors Influencing Biodegradation Efficiency (pH, Oxygen, Nutrients)

The efficiency of microbial cyanide degradation is sensitive to various environmental parameters. Optimizing these factors is crucial for the successful implementation of bioremediation technologies. academicjournals.orgresearchgate.net

pH : The optimal pH for most cyanide-degrading bacteria is in the alkaline range, typically between 9 and 11. mdpi.com Maintaining an alkaline pH is also critical from a safety perspective, as it keeps cyanide in the less volatile ionic form (CN⁻), preventing the release of toxic HCN gas. nih.govmdpi.com

Oxygen : Aerobic degradation pathways are generally faster and more efficient than anaerobic ones. mdpi.com Therefore, adequate aeration is often a critical factor in bioreactors designed for cyanide treatment. The availability of oxygen is essential for oxidative degradation pathways. imwa.de

Nutrients : Microorganisms require a source of carbon and other essential nutrients for growth and metabolic activity. academicjournals.org While some bacteria can use cyanide as both a carbon and nitrogen source, others may require an additional carbon source, such as glucose or glycerol, to support robust growth and degradation activity. nih.govacademicjournals.orgresearchgate.net2ie-edu.org

Temperature : Most known cyanotrophic organisms are mesophilic, with optimal degradation temperatures typically ranging from 30°C to 37°C. researchgate.netmdpi.comimwa.de Extreme temperatures can inhibit microbial growth and enzymatic activity.

Initial Cyanide Concentration : While microorganisms can degrade cyanide, very high initial concentrations can be inhibitory or toxic to the microbial populations. nih.govimwa.deresearchgate.net Acclimation of the microbial consortium to the specific wastewater can improve tolerance and degradation efficiency. nih.gov

| Parameter | Optimal Range/Condition | Reason |

|---|---|---|

| pH | 9.0 - 11.0 | Maximizes microbial activity and minimizes HCN volatilization. nih.govmdpi.com |

| Temperature | 30 - 37 °C | Optimal for enzymatic activity of most mesophilic degrading organisms. researchgate.netimwa.de |

| Oxygen | Aerobic conditions | Aerobic degradation pathways are generally more rapid and complete. mdpi.com |

| Nutrients | Sufficient Carbon & Nitrogen | Supports microbial growth and metabolism. Some microbes require an external carbon source. academicjournals.org2ie-edu.org |

| Cyanide Concentration | Below inhibitory levels (varies by microbe) | High concentrations can be toxic to microorganisms. nih.govresearchgate.net |

Emerging Bioremediation Technologies (Electro-bioremediation, Microbial Fuel Cells)

Research is ongoing to develop more efficient and integrated bioremediation systems. These emerging technologies aim to accelerate degradation rates and, in some cases, recover valuable resources from the waste stream. mdpi.com

Electro-bioremediation : This technology combines biological degradation with an electrochemical process. An electric current is applied to the bioreactor, which can enhance the metabolic activity of the microorganisms and accelerate the breakdown of cyanide. This method has shown potential for faster and more efficient cyanide removal compared to conventional bioreactors. mdpi.com

Microbial Fuel Cells (MFCs) : MFCs are devices that use the metabolic activity of microorganisms to convert the chemical energy in organic matter (or pollutants like cyanide) directly into electrical energy. In the context of cyanide treatment, cyanotrophic bacteria at the anode can oxidize cyanide, releasing electrons that generate a current. This process not only treats the contaminated water but also offers the potential for energy recovery. mdpi.com

Anaerobic Biodegradation : While often slower than aerobic processes, anaerobic digestion can be an effective method for cyanide removal and has the added benefit of producing biogas (a mixture of methane and carbon dioxide) as a value-added product. mdpi.com

These advanced bioremediation strategies represent a promising frontier in the management of cyanide-containing industrial effluents, moving towards a circular economy approach where waste is not just treated but also utilized as a resource. mdpi.com

Physicochemical Remediation Technologiesca.govtaylorfrancis.com

Physicochemical remediation technologies for cyanide-containing contamination encompass a range of methods that utilize physical and chemical processes to either separate or destroy the cyanide compounds. ca.gov These techniques are often employed as an alternative to biological treatment, particularly for waste streams with high concentrations of cyanide or for the treatment of more stable metal-cyanide complexes which are not as easily oxidized. taylorfrancis.com The primary approaches within this category can be broadly classified into destruction processes, which aim to break down the cyanide molecule, and separation processes, which concentrate and remove the cyanide for potential recovery and recycling. ca.gov

Destruction methods typically involve oxidation to convert cyanide into less toxic substances. ca.gov Separation techniques, on the other hand, include adsorption, where cyanide binds to the surface of a material, and various physical methods that isolate the cyanide from the contaminated medium. ca.govtaylorfrancis.com

Chemical Oxidation and Precipitation Methodsca.govelbow-creek.com

Chemical oxidation is a widely used method for the destruction of cyanide in industrial wastewater. andersoneng.com These processes utilize oxidizing agents to convert toxic cyanide into the less toxic cyanate, which can be further hydrolyzed to harmless products like carbon dioxide and nitrogen gas. elbow-creek.comandersoneng.com Precipitation methods are also employed to remove cyanide, particularly in the form of metal-cyanide complexes, by converting them into insoluble forms that can be separated from the water. taylorfrancis.com911metallurgist.com

Several chemical oxidation processes have been developed and are in common use:

Alkaline Chlorination : This is one of the oldest and most established methods for treating cyanide wastes. 911metallurgist.com The process involves the use of chlorine or hypochlorite at an alkaline pH to oxidize cyanide to cyanate. saltcreektech.com A well-controlled system can consistently reduce cyanide concentrations to below 1 mg/L. saltcreektech.com The process occurs in two stages: the initial rapid oxidation of cyanide to cyanogen chloride, followed by the hydrolysis of cyanogen chloride to cyanate. elbow-creek.com

Hydrogen Peroxide : This method is effective for the oxidation of free and weak-acid dissociable (WAD) cyanides. elbow-creek.com911metallurgist.com In this process, hydrogen peroxide reacts with cyanide to form cyanate and water. elbow-creek.com It is often used to treat relatively low levels of cyanide to meet discharge standards. elbow-creek.com The theoretical usage of hydrogen peroxide is 1.31 grams per gram of cyanide oxidized, but in practice, the usage can be significantly higher. 911metallurgist.com

Sulfur Dioxide and Air Process : This process is primarily applied to slurry tailings from mining operations but is also effective for treating solutions. elbow-creek.com It utilizes sulfur dioxide and air, typically with a copper catalyst, to oxidize free and WAD cyanides. elbow-creek.com Iron cyanides are removed through precipitation as insoluble copper-iron-cyanide complexes. elbow-creek.com

Precipitation is another key strategy, often involving the addition of metal salts. For example, the addition of cuprous and argentous cations can precipitate free cyanide as CuCN and AgCN single salts. ca.gov Similarly, iron cyanides can be removed through the precipitation of insoluble copper-iron-cyanide complexes. elbow-creek.com911metallurgist.com

| Remediation Method | Target Cyanide Species | Key Reagents | Advantages |

| Alkaline Chlorination | Free and WAD Cyanides | Chlorine, Sodium Hypochlorite | Established technology, effective at reducing cyanide to low levels. elbow-creek.com911metallurgist.com |

| Hydrogen Peroxide | Free and WAD Cyanides | Hydrogen Peroxide, Copper Catalyst | Does not add to the total dissolved solids of the treated water. elbow-creek.com |

| Sulfur Dioxide/Air | Free and WAD Cyanides | Sulfur Dioxide, Air, Copper Catalyst | Effective for both solutions and slurries. elbow-creek.com |

| Precipitation | Free and Metal-Complexed Cyanides | Metal Salts (e.g., Copper, Iron) | Removes metal-cyanide complexes as insoluble solids. elbow-creek.com911metallurgist.com |

Adsorption and Separation Processes

Adsorption and other separation techniques are physical-chemical methods used to remove cyanide from aqueous solutions. ca.gov These processes are particularly useful for concentrating cyanide for potential reuse or as a pre-treatment step before destruction. ca.gov

Adsorption involves the accumulation of cyanide ions onto the surface of a solid adsorbent. Several materials have been investigated for this purpose:

Activated Carbon : Due to its high surface area and porosity, activated carbon is a highly effective adsorbent for cyanide. andersoneng.com It can act as both an adsorbent and a catalyst for the oxidation of cyanide. researchgate.net The adsorption capacity of activated carbon can be significantly enhanced by impregnating it with metals like copper and silver. nih.gov

Minerals : Certain minerals such as ilmenite, bauxite, zeolites, and feldspars can adsorb cyanide. andersoneng.com The mechanism often involves a combination of ion exchange and precipitation interactions. andersoneng.com

Resins : Polymeric resins with ion exchange or chelation functional groups can be used to remove cyanide from solutions. andersoneng.com Weakly basic anion exchange resins have been shown to be effective in removing and recovering zinc cyanide and cyanide ions from industrial wastes. researchgate.net

Other separation processes include:

Membrane Filtration : Techniques like reverse osmosis and electrodialysis use semi-permeable membranes to separate cyanide from water. andersoneng.com

Solvent Extraction : This method uses an organic solvent to selectively remove cyanide from an aqueous solution. andersoneng.com

| Adsorbent Material | Description | Key Features |

| Activated Carbon | A porous form of carbon with a large surface area. | High adsorptive capacity for cyanide; can also catalyze its oxidation. andersoneng.comresearchgate.net |

| Minerals | Naturally occurring solids like zeolites and bauxite. | Adsorb cyanide through ion exchange and precipitation. andersoneng.com |

| Ion Exchange Resins | Polymers with functional groups that can exchange ions. | Can be used for the removal and recovery of specific metal-cyanide complexes. andersoneng.comresearchgate.net |

| Other Materials | Includes materials like nut shells and rice husks. | Lower adsorption capacity compared to activated carbon. nih.gov |

Environmental Monitoring and Modeling of Cyanide Transport and Transformationysi.com

Effective management of cyanide contamination requires robust environmental monitoring and a thorough understanding of its transport and transformation in the environment. ysi.com

Environmental Monitoring is crucial for assessing the extent of contamination, ensuring compliance with regulations, and evaluating the effectiveness of remediation efforts. ysi.com Cyanide can be present in various environmental compartments, including air, water, and soil. nih.gov In the atmosphere, cyanide is primarily found as hydrogen cyanide gas, which can be transported over long distances. cdc.gov In water, it exists predominantly as hydrogen cyanide, which is subject to volatilization. cdc.gov Soil contamination with cyanide is a concern in industrial areas, where it can exist as free cyanide or as more stable metal complexes. nih.gov Recent monitoring data on cyanide levels in the environment are limited, though it is known to be released from both industrial and natural sources. nih.govcdc.gov

Modeling of Cyanide Transport and Transformation is a valuable tool for predicting the fate of cyanide in the environment and for designing effective remediation strategies. Geochemical models can simulate the behavior of cyanide under different environmental conditions, such as varying pH, temperature, and redox potential. researchgate.net For example, modeling has been used to predict the long-term fate of cyanide in heap leach pads from gold mining operations. researchgate.net These models can estimate the duration that cyanide concentrations will remain above regulatory limits and help in designing closure and mitigation plans. researchgate.net The transport of cyanide in the subsurface is influenced by processes such as volatilization of hydrogen cyanide from soil surfaces and biodegradation at lower concentrations. cdc.gov

| Aspect | Description | Key Considerations |

| Environmental Monitoring | The systematic sampling and analysis of air, water, and soil to determine cyanide concentrations. ysi.com | Cyanide exists in various forms (free, complexed) which require different analytical methods. ysi.com Monitoring is essential for regulatory compliance and risk assessment. ysi.com |

| Transport in Air | Primarily as hydrogen cyanide gas. | Can be transported over long distances with an atmospheric residence time of 1.3–5.0 years. cdc.gov |